molecular formula C5H3N5S B2493263 4-(Azidomethyl)-1,3-thiazole-2-carbonitrile CAS No. 2567498-69-3

4-(Azidomethyl)-1,3-thiazole-2-carbonitrile

Cat. No. B2493263
CAS RN: 2567498-69-3
M. Wt: 165.17
InChI Key: WKBVIGAWYFKEGV-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1,3-thiazole-2-carbonitrile is a chemical compound that belongs to the family of thiazoles, a class of heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. Thiazoles and their derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, often involves the cyclization of thiocarbonyl compounds with azides. A specific method involves the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, providing a route to heteroazine fused thiazole-2-carbonitriles in moderate to near quantitative yields (Koutentis, Maria, & Sophia, 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed through various spectroscopic and crystallographic techniques. For instance, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a related compound, has been synthesized and its crystal structure determined, showing the significance of intermolecular interactions in its crystal packing (Akhileshwari et al., 2021).

Scientific Research Applications

Application in Pharmaceutical Quality Control

  • Determination of Genotoxic Impurities : A study by Jireš et al. (2021) focused on determining genotoxic impurities, including analogues of 4-(azidomethyl)-1,3-thiazole-2-carbonitrile, in pharmaceuticals. The research developed a high-performance liquid chromatography method coupled with mass spectrometry for this purpose.

Synthesis and Characterization

  • Synthesis of Tetrahydro-4H-chromene and Tetrahydrobenzo[d]thiazole Derivatives : A study by Mohareb and Abdo (2021) involved the synthesis of various derivatives, including those related to this compound, for potential antiviral applications.
  • Novel Sulfamethaxazole Based Azo Dyes : Research by Mallikarjuna and Keshavayya (2020) described the synthesis of novel heterocyclic azo dyes, where this compound derivatives may be relevant.
  • Conversion into Azine Fused Thiazole-2-Carbonitriles : The study by Koutentis et al. (2013) explored the conversion of related compounds into azine fused thiazole-2-carbonitriles, highlighting synthetic pathways that could involve this compound.

Biological and Pharmacological Studies

  • Antimicrobial Agents : A study by Khidre and Radini (2021) investigated thiazole derivatives as potential antimicrobial agents. The research involved synthesis and docking studies, indicating the pharmacological potential of thiazole derivatives.
  • Synthesis of Thiazole-Thiazoline Fragment of Largazole : Research by Diness et al. (2011) focused on the synthesis of thiazole-thiazoline fragments for a natural product with significant biological properties, which might be relevant for derivatives of this compound.

properties

IUPAC Name

4-(azidomethyl)-1,3-thiazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5S/c6-1-5-9-4(3-11-5)2-8-10-7/h3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBVIGAWYFKEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C#N)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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